molecular formula C22H24FN3S B15171113 N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 917809-13-3

N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B15171113
CAS No.: 917809-13-3
M. Wt: 381.5 g/mol
InChI Key: DNGFFWIPHKJPMK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its combination of a cyclohexyl group, a fluorophenyl group, and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

917809-13-3

Molecular Formula

C22H24FN3S

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C22H24FN3S/c1-2-20-26-21(15-8-10-17(23)11-9-15)22(27-20)16-12-13-24-19(14-16)25-18-6-4-3-5-7-18/h8-14,18H,2-7H2,1H3,(H,24,25)

InChI Key

DNGFFWIPHKJPMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC3CCCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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